2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 1251548-04-5
Cat. No.: VC11970132
Molecular Formula: C18H27N3O5S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251548-04-5 |
|---|---|
| Molecular Formula | C18H27N3O5S |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H27N3O5S/c22-17(19-13-15-7-6-12-26-15)14-20-9-5-8-16(18(20)23)27(24,25)21-10-3-1-2-4-11-21/h5,8-9,15H,1-4,6-7,10-14H2,(H,19,22) |
| Standard InChI Key | HMFURTQFRVMPPO-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3CCCO3 |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3CCCO3 |
Introduction
Synthesis Approaches
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, introduction of the azepane sulfonamide group, and attachment of the oxolan-2-ylmethyl acetamide moiety. Techniques such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions might be employed.
For example, the synthesis of related pyridine derivatives often involves the use of palladium catalysts, as seen in the synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate . This suggests that similar catalysts could be used in the synthesis of our target compound.
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition or receptor modulation. The presence of a sulfonamide group, for instance, is known to be effective in various therapeutic agents, including antibiotics and anticonvulsants.
| Potential Application | Description |
|---|---|
| Enzyme Inhibition | The sulfonamide group could interact with enzymes, potentially inhibiting their activity. |
| Receptor Modulation | The pyridine ring and other functional groups might interact with biological receptors. |
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